N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
Pyridopyrimidines are a class of organic compounds that contain a pyridine ring fused with a pyrimidine ring . These compounds are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives often involves multi-step reactions. For example, one method involves the condensation reaction of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can be complex and require careful control of conditions. The reactions often involve the formation of carbon-nitrogen bonds and the introduction of various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidine derivatives can vary widely depending on the specific structure of the compound. These properties can be determined through various analytical techniques .
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of this compound in the synthesis of novel derivatives with potential anti-inflammatory and analgesic properties. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem et al., 2020. This research highlights the compound's role in developing new pharmacologically active agents.
Antimicrobial Activity
Derivatives of the compound have also been explored for their antimicrobial properties. Devarasetty et al. (2019) synthesized a series of novel derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Among these, morpholine substituted dihydropyrimidone carboxamide demonstrated potent antibacterial activity, indicating the compound's potential as a scaffold for developing new antimicrobial agents Devarasetty et al., 2019.
Electrochromic and Thermal Properties
In the field of materials science, Chang and Liou (2008) synthesized novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, showcasing excellent electrochromic properties and thermal stability. This research indicates the broader applicability of the compound in developing new materials with potential use in electronic devices Chang & Liou, 2008.
Heterocyclic Synthesis
Additionally, the compound has been used in the synthesis of heterocyclic compounds with isoquinoline and indolo[2,3-c]-pyridine structural fragments, showcasing its versatility in organic synthesis Bogza et al., 1997. This application further underscores the compound's utility in creating diverse chemical entities for various scientific investigations.
Mechanism of Action
While the specific mechanism of action for “N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is not known, pyridopyrimidine derivatives have been studied for their potential as inhibitors of various enzymes, such as phosphatidyl inositol 3-kinase (PI3K), which is involved in cancer progression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-26-16-5-3-4-14(17(16)27-2)22-19(25)24-11-13-10-20-18(21-15(13)12-24)23-6-8-28-9-7-23/h3-5,10H,6-9,11-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQVXGAGMGGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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